molecular formula C12H10N2O B15069650 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol

1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol

Cat. No.: B15069650
M. Wt: 198.22 g/mol
InChI Key: CDBBOEVAPYNBAO-UHFFFAOYSA-N
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Description

1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol is a heterocyclic compound featuring a fused naphthalene-imidazole core with a methyl substituent at the 1-position and a hydroxyl group at the 2-position. Its molecular formula is C₁₃H₁₂N₂O, and it is structurally related to bioactive naphthoimidazole derivatives investigated for therapeutic applications, including gastritis treatment and oxidative stress modulation .

Synthesis: The compound is synthesized via condensation reactions. For example, 2,3-diaminonaphthalene reacts with substituted aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) in DMF under reflux (110°C, 4 hours), followed by crystallization from ethanol . Modifications, such as the introduction of a methyl group, involve alkylation steps using reagents like methyl iodide under controlled conditions .

Applications: Naphthoimidazole derivatives exhibit antioxidant and anti-inflammatory properties, making them candidates for drug development.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-methyl-1H-benzo[f]benzimidazol-2-one

InChI

InChI=1S/C12H10N2O/c1-14-11-7-9-5-3-2-4-8(9)6-10(11)13-12(14)15/h2-7H,1H3,(H,13,15)

InChI Key

CDBBOEVAPYNBAO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC3=CC=CC=C3C=C2NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylalcohol with aldehydes followed by cyclization can yield the desired compound . Another method involves the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents or acylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

  • 1H-Naphtho[1,2-d]imidazol-2-amine (CAS 94785-93-0) :
    This analog replaces the hydroxyl group with an amine (-NH₂) at the 2-position. The amine group increases basicity, altering solubility and interaction with biological targets. It is synthesized via similar condensation methods but with different aldehyde precursors .

  • 8-Methoxy-3-(1H-naphtho[2,3-d]imidazol-2-yl)-2H-chromen-2-one :
    A coumarin-naphthoimidazole hybrid, this compound features a methoxy-substituted coumarin moiety fused to the imidazole ring. The extended π-system enhances fluorescence properties, making it useful in optical applications. Synthesis involves multi-step coupling reactions .

  • 6,7-Dimethoxy-9-(4-methoxyphenyl)-3-methyl-3H-naphtho[2,3-d]imidazole-2,5-diol :
    This derivative includes multiple methoxy and hydroxyl groups, improving water solubility and antioxidant activity. The tert-butyldimethylsilyl (TBS) protecting group is used during synthesis to achieve regioselective functionalization .

Structural and Electronic Effects

  • Electron-Donating Groups (e.g., -OH, -OCH₃) : Enhance resonance stabilization and hydrogen-bonding capacity, critical for enzyme inhibition .
  • Electron-Withdrawing Groups (e.g., -NO₂): Rare in reported analogs but predicted to reduce bioactivity by destabilizing the aromatic system.
  • Steric Effects : Bulky substituents (e.g., TBS groups) hinder crystallization but enable selective functionalization .

Key Research Findings

Structure-Activity Relationships (SAR) :

  • The 2-hydroxyl group is essential for antioxidant activity, as its removal (e.g., in 2-amine analogs) reduces radical scavenging by 40% .
  • Methyl groups at the 1-position improve metabolic stability by blocking cytochrome P450 oxidation .

Catalytic Applications: Fe₃O₄@MOF catalysts optimize the synthesis of related heterocycles (e.g., pyrano[2,3-d]pyrimidines), achieving >90% yield under mild conditions .

Crystallography and Refinement : SHELXL software is widely used for refining crystal structures of naphthoimidazoles, ensuring accurate bond-length and angle measurements .

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